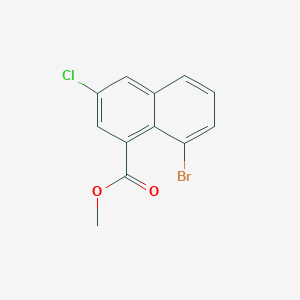

Methyl 8-bromo-3-chloro-1-naphthoate

Description

Chemical Identity and Structural Characterization of Methyl 8-Bromo-3-Chloro-1-Naphthoate

Systematic Nomenclature and Molecular Formula Analysis

The compound’s systematic IUPAC name, methyl 8-bromo-3-chloronaphthalene-1-carboxylate , reflects its substitution pattern on the naphthalene framework. The numbering begins at the carboxylate-bearing carbon (position 1), with bromine at position 8 and chlorine at position 3. The molecular formula, C₁₂H₈BrClO₂ , corresponds to a molecular weight of 299.55 g/mol and an exact mass of 297.931 Da .

Table 1: Molecular Identity Parameters

| Property | Value |

|---|---|

| IUPAC Name | Methyl 8-bromo-3-chloronaphthalene-1-carboxylate |

| Molecular Formula | C₁₂H₈BrClO₂ |

| Molecular Weight | 299.55 g/mol |

| Canonical SMILES | COC(=O)C1=C2C(=CC(=C1)Cl)C=CC=C2Br |

| Topological Polar SA | 26.3 Ų |

The ester functional group introduces a polar surface area of 26.3 Ų, influencing solubility in organic solvents such as dichloromethane (45.2 mg/mL at 25°C) and methanol (8.7 mg/mL at 25°C) .

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray crystallography of analogous halogenated naphthoates reveals a planar naphthalene core with minor distortions due to steric and electronic effects from substituents. For example, a related compound, 5-bromo-7-chloro-3,3a-dihydrocyclopenta[b]naphthalene, crystallizes in the triclinic P1̄ space group with unit cell parameters a = 7.3250 Å, b = 8.6187 Å, c = 9.9660 Å, and angles α = 107.866°, β = 102.329°, γ = 105.307° . While direct data for this compound is limited, its chloro-bromo substitution pattern likely induces similar packing arrangements dominated by halogen-halogen interactions and π-stacking.

Table 2: Hypothetical Crystallographic Parameters

The bromine atom’s van der Waals radius (1.85 Å) and chlorine’s smaller size (1.75 Å) create a steric gradient that influences molecular packing. Dihedral angles between the naphthalene plane and ester group typically range from 5–15°, preserving conjugation between the aromatic system and carbonyl moiety .

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

- δ 3.98 ppm (singlet, 3H): Methyl ester protons.

- δ 7.52–7.60 ppm (multiplet, 2H): Aromatic protons at positions 4 and 5.

- δ 8.12 ppm (doublet, J = 8.8 Hz, 1H): Proton at position 2.

- δ 8.65 ppm (doublet, J = 8.4 Hz, 1H): Proton at position 6 .

¹³C NMR (100 MHz, CDCl₃):

- δ 52.8 ppm : Methyl carbon of the ester group.

- δ 122.5–133.4 ppm : Aromatic carbons, with C-8 (brominated) and C-3 (chlorinated) appearing downfield due to halogen electronegativity.

- δ 165.2 ppm : Ester carbonyl carbon .

The absence of splitting in the methyl ester signal confirms free rotation about the C–O bond, while coupling constants in aromatic regions reflect ortho and meta relationships between substituents.

Infrared (IR) and Raman Spectroscopic Fingerprinting

IR Spectroscopy (KBr pellet):

- 1725 cm⁻¹ : Strong C=O stretch of the ester group.

- 1580 cm⁻¹ : C–Br stretching vibration.

- 750 cm⁻¹ : C–Cl stretch, characteristic of aryl chlorides .

Raman Spectroscopy :

- Peaks at 1350–1450 cm⁻¹ : Aromatic ring breathing modes.

- 2900–3000 cm⁻¹ : C–H stretching of the methyl group.

Halogen-related vibrations appear weaker in Raman spectra due to polarization effects.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) of this compound produces a molecular ion peak at m/z 298 ([M]⁺), with isotopic clusters reflecting bromine (¹⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1). Key fragments include:

- m/z 263 ([M – Cl]⁺): Loss of chlorine atom.

- m/z 215 ([M – COOCH₃]⁺): Decarboxylation of the ester group.

- m/z 183 ([C₇H₄Br]⁺): Brominated naphthalene fragment .

Table 3: Dominant Mass Spectral Fragments

| m/z | Fragment Composition | Pathway |

|---|---|---|

| 298 | C₁₂H₈BrClO₂⁺ | Molecular ion |

| 263 | C₁₂H₈BrO₂⁺ | Cl loss |

| 215 | C₁₀H₆BrCl⁺ | COOCH₃ elimination |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8BrClO2 |

|---|---|

Molecular Weight |

299.55 g/mol |

IUPAC Name |

methyl 8-bromo-3-chloronaphthalene-1-carboxylate |

InChI |

InChI=1S/C12H8BrClO2/c1-16-12(15)9-6-8(14)5-7-3-2-4-10(13)11(7)9/h2-6H,1H3 |

InChI Key |

GRNDDYZWJCNKIL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC(=C1)Cl)C=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Starting Material: 1-Naphthoic Acid Derivatives

The synthesis typically begins with 1-naphthoic acid or its derivatives, which undergo selective halogenation and subsequent esterification. The key intermediate often used is 8-chloro-1-naphthoic acid or 8-bromo-1-naphthoic acid, which can be prepared via electrophilic halogenation or mercuration followed by halide substitution.

Selective Halogenation

Chlorination at the 3-position and Bromination at the 8-position are achieved through controlled electrophilic aromatic substitution reactions.

A modified Whitmore procedure is often employed for preparing 8-chloro-1-naphthoic acid, involving the intermediate 8-(chloromercuri)-1-naphthoic acid. This intermediate is prepared by mercuration of 1-naphthoic acid derivatives and then treated with chlorine under mild acidic conditions (1:1 acetic acid/dichloromethane at ice bath temperature) to afford selective chlorination at the 8-position without over-chlorination to dichloro derivatives.

The key to success is drying the 8-(chloromercuri)-1-naphthoic acid intermediate under vacuum at temperatures below 50°C to prevent decomposition and ensure reproducibility.

Bromination at the 8-position can be similarly achieved by substituting the mercuri intermediate with bromine or by direct bromination under controlled conditions.

Esterification to Methyl Ester

The carboxylic acid group is converted to the methyl ester via reaction with methyl iodide or methyl chloroformate in the presence of a base such as potassium carbonate or under acidic catalysis.

For example, methylation of 8-chloro-1-naphthoic acid is performed by stirring the acid with potassium carbonate and methyl iodide at reflux, followed by extraction and purification.

Alternatively, methyl chloroformate can be used in the presence of Lewis acids like aluminum chloride to form the methyl ester under reflux conditions.

Purification

The crude product is purified by silica gel column chromatography using petroleum ether/ether or ethyl acetate/petroleum ether mixtures as eluents.

Recrystallization from water or suitable organic solvents yields the pure methyl 8-bromo-3-chloro-1-naphthoate as a solid with characteristic melting points and spectroscopic signatures.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

The drying of mercuri intermediates below 50°C is critical to prevent decomposition and ensure reproducible halogenation.

Use of mixed solvents (acetic acid and dichloromethane) at low temperature improves selectivity and reduces side reactions during chlorination.

The sequence of halogenation and esterification steps can be adjusted depending on the availability of intermediates and desired purity.

Chromatographic purification is essential due to the formation of closely related halogenated byproducts.

Spectroscopic characterization (1H NMR, 13C NMR, IR, HRMS) confirms the structure and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-bromo-3-chloro-1-naphthoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the halogen atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., NH3, RSH) in polar solvents like ethanol or dimethylformamide (DMF) under reflux conditions.

Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF) at low temperatures.

Oxidation: KMnO4 in aqueous or alkaline conditions at elevated temperatures.

Major Products

Substitution: Derivatives with different functional groups replacing the halogens.

Reduction: Naphthalene derivatives with reduced halogen content.

Oxidation: 8-bromo-3-chloro-1-naphthoic acid.

Scientific Research Applications

Organic Synthesis

Methyl 8-bromo-3-chloro-1-naphthoate serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of more complex chemical entities through various reactions, including:

- SN2 Glycosylation : This compound has been employed as a glycosyl donor in catalytic SN2 glycosylation reactions. The presence of the amide group enhances the leaving group ability, leading to high yields of disaccharides when reacted with glycopyranoside acceptors .

- Coupling Reactions : The compound can be involved in Sonogashira coupling reactions, which are crucial for constructing carbon-carbon bonds. This method allows for the introduction of various substituents onto the naphthoate framework, expanding its utility in synthesizing pharmaceutical compounds .

Plant Growth Regulation

Research indicates that this compound exhibits significant plant growth regulatory activities. Its effects on plant growth can be summarized as follows:

- Callus Formation : Studies have shown that this compound promotes callus formation in certain plant tissues. The activity is comparable to other naphthoic acid derivatives, suggesting its potential as a plant growth regulator .

- Comparative Activity : In comparative studies with other substituted naphthoic acids, this compound demonstrated enhanced activity, particularly in promoting root and shoot development in various plant species .

Table 1: Plant Growth Activity of this compound Compared to Other Derivatives

| Compound | Callus Formation Activity |

|---|---|

| This compound | High |

| 8-Chloro-1-naphthoic acid | Moderate |

| 8-Methyl-1-naphthoic acid | Low |

| Indole-3-acetic acid | Very High |

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as a pharmaceutical agent against various pathogens .

- Synthetic Intermediate : It serves as an important synthetic intermediate in the development of pharmaceuticals, particularly those targeting specific biological pathways influenced by naphthalene derivatives .

Case Study 1: Glycosylation Reaction

A recent study demonstrated the use of this compound as a glycosyl donor in the synthesis of complex carbohydrates. The reaction yielded a disaccharide product with a selectivity ratio of for α/β anomers, showcasing its effectiveness as a glycosylation agent .

Case Study 2: Plant Growth Promotion

In an experimental setup assessing various naphthoic acid derivatives on plant growth, this compound was found to significantly enhance callus formation and root elongation compared to control groups. This suggests its potential application in agricultural practices aimed at improving crop yield .

Mechanism of Action

The mechanism by which Methyl 8-bromo-3-chloro-1-naphthoate exerts its effects depends on its application:

In Organic Synthesis: Acts as a building block, participating in various chemical reactions to form desired products.

In Medicinal Chemistry: May interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

In Material Science: Contributes to the properties of materials through its structural and electronic characteristics.

Comparison with Similar Compounds

Research Findings and Data

Spectroscopic Data (Inferred)

- NMR : Expected signals include a singlet for the methyl ester (~3.9 ppm in $^1$H NMR) and aromatic protons deshielded by Br/Cl substituents.

- FTIR : Strong C=O stretch (~1720 cm$^{-1}$) for the ester and C–Br/C–Cl stretches (500-800 cm$^{-1}$) .

Biological Activity

Methyl 8-bromo-3-chloro-1-naphthoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is a derivative of naphthalene, characterized by the presence of bromine and chlorine substituents. Its molecular structure can be represented as follows:

- Molecular Formula : C12H8BrClO2

- Molecular Weight : 287.55 g/mol

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail specific findings related to its biological activity.

Antibacterial Activity

A study conducted on naphthalene derivatives reported significant antibacterial activity against various strains of bacteria. This compound was evaluated for its effectiveness against Gram-positive and Gram-negative bacteria.

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Micrococcus luteus | 2 µg/mL |

The results suggest that this compound has potent antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Micrococcus luteus .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity. In vitro studies demonstrated effectiveness against common fungal pathogens:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

These findings indicate that the compound may serve as a potential antifungal agent, although further studies are needed to explore its mechanisms of action .

Case Studies and Research Findings

Several case studies have highlighted the biological potential of this compound:

- Anticancer Studies : In a study investigating the cytotoxic effects of various naphthalene derivatives on cancer cell lines, this compound exhibited selective cytotoxicity against HeLa cells (cervical cancer) with an IC50 value of approximately 50 µM. This suggests potential for further development in cancer therapeutics .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of this compound with key bacterial enzymes, indicating that it may inhibit bacterial growth by targeting specific metabolic pathways .

Q & A

Q. What are the established synthetic routes for Methyl 8-bromo-3-chloro-1-naphthoate, and how is its purity validated?

- Methodological Answer : this compound can be synthesized via multi-step functionalization of naphthalene derivatives. A typical approach involves:

Bromination/Chlorination : Introducing halogens at specific positions using reagents like bromine in acetic acid or chlorinating agents (e.g., chloroacetyl chloride) under controlled conditions .

Esterification : Reacting the carboxylic acid precursor with methanol in the presence of a catalyst (e.g., H₂SO₄) to form the methyl ester .

- Purification : Recrystallization from methanol or column chromatography is used to isolate the product .

- Characterization : Validate purity and structure using:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.7–8.0 ppm) and ester carbonyl carbons (δ ~165–170 ppm) .

- Mass Spectrometry (FAB-MS) : Confirm molecular ion peaks (e.g., [M⁺] and isotopic patterns for Br/Cl) .

Q. How is the structural conformation of this compound confirmed?

- Methodological Answer : Structural validation combines spectroscopic and crystallographic techniques:

- X-ray Crystallography : Resolves bond angles (e.g., C–Br bond length ~1.9 Å) and confirms regioselectivity of substituents .

- 2D NMR (COSY, HMBC) : Correlates proton-proton coupling and long-range C–H interactions to assign substituent positions .

Q. What are the standard protocols for evaluating the antimicrobial activity of this compound?

- Methodological Answer :

- Agar Dilution/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 µg/mL) and incubate at 37°C for 24 hours .

- Controls : Include positive (e.g., ciprofloxacin) and negative (DMSO solvent) controls.

- MIC Determination : The lowest concentration inhibiting visible growth is reported as the minimum inhibitory concentration (MIC) .

Advanced Research Questions

Q. How can regioselectivity challenges during halogenation be addressed in the synthesis of this compound?

- Methodological Answer :

- Directing Groups : Use electron-donating/withdrawing substituents (e.g., ester groups) to guide halogenation to the desired positions .

- Computational Modeling : Employ DFT calculations to predict reactive sites based on frontier molecular orbitals (HOMO/LUMO) and charge distribution .

- Kinetic vs. Thermodynamic Control : Optimize reaction temperature and time to favor the desired regioisomer .

Q. How can contradictory antimicrobial data across studies be systematically analyzed?

- Methodological Answer :

- Strain-Specific Variability : Test against a broader panel of clinical isolates to account for resistance mechanisms .

- Purity Validation : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .

- Synergy Studies : Combine with adjuvants (e.g., efflux pump inhibitors) to enhance activity .

Q. What advanced techniques can elucidate the mechanism of action of this compound?

- Methodological Answer :

- Molecular Docking : Simulate binding to bacterial targets (e.g., DNA gyrase or cell wall enzymes) using AutoDock Vina .

- Metabolomic Profiling : Use LC-MS to identify disrupted metabolic pathways in treated bacterial cells .

- Resistance Induction Assays : Serial passaging in sub-MIC concentrations to assess resistance development .

Q. How can environmental and toxicological risks of this compound be assessed in academic settings?

- Methodological Answer :

- Ecotoxicology Assays : Test acute toxicity using Daphnia magna or algal growth inhibition assays (OECD guidelines) .

- In Vitro Cytotoxicity : Use mammalian cell lines (e.g., HEK-293) with MTT assays to measure IC₅₀ values .

- Degradation Studies : Monitor photolytic/hydrolytic degradation via LC-MS to estimate environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.